molecular formula C14H12Cl2N4OS B2863211 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-67-1

7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2863211
CAS RN: 338403-67-1
M. Wt: 355.24
InChI Key: GNDVKCNQMKOCHR-UHFFFAOYSA-N
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Description

“7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12Cl2N4OS. It is also known by its synonyms: 2,4-DICHLOROPHENYL 1- [2- (METHYLSULFANYL) [1,2,4]TRIAZOLO [1,5-A]PYRIMIDIN-7-YL]ETHYL ETHER and [1,2,4]Triazolo [1,5-a]pyrimidine, 7- [1- (2,4-dichlorophenoxy)ethyl]-2- (methylthio)- .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is substituted at the 7-position with a 2,4-dichlorophenoxyethyl group and at the 2-position with a methylsulfanyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 355.24 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .

Scientific Research Applications

Antibacterial Agent

This compound has been found to be active against both Gram-positive and Gram-negative bacteria . Its mechanism of action typically involves the inhibition of bacterial DNA synthesis or protein production, making it a potential candidate for antibacterial drug development.

Synthesis of Ruthenium (II)-Hmtpo Complexes

The compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are of interest due to their potential applications in catalysis, including water oxidation reactions which are crucial for sustainable energy solutions.

Dihydroorotate Dehydrogenase Inhibitors

It acts as a reactant for the synthesis of inhibitors targeting dihydroorotate dehydrogenase . These inhibitors have shown antimalarial activity, providing a new avenue for the treatment of malaria.

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is used in the Vilsmeier reaction, which is a form of chemical reaction that modifies the structure of carbocycles and heterocycles . This reaction is significant in the synthesis of various organic compounds with potential pharmaceutical applications.

Binding to HIV TAR RNA

Studies have investigated the pharmacological activity of this compound due to its binding to HIV TAR RNA . This interaction could lead to new treatments for HIV by interfering with the virus’s ability to replicate.

Study of Space Charge Layer in Silver Bromide Microcrystals

As an additive, this compound helps in studying the space charge layer in silver bromide microcrystals . This research is important for understanding photographic processes and improving photographic materials.

properties

IUPAC Name

7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4OS/c1-8(21-12-4-3-9(15)7-10(12)16)11-5-6-17-13-18-14(22-2)19-20(11)13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDVKCNQMKOCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)SC)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

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